Napamezole

描述

萘帕美唑是一种小分子药物,以其作为α-2肾上腺素受体拮抗剂和单胺再摄取选择性抑制剂的作用而闻名。 它已被研究用于治疗焦虑症和重度抑郁症的潜在治疗应用 .

准备方法

合成路线和反应条件: 萘帕美唑可以通过一个多步过程合成,该过程涉及在适当催化剂的存在下,将2-萘甲醇与咪唑反应。 反应条件通常包括在适当的溶剂中回流加热反应物 .

工业生产方法: 萘帕美唑的工业生产涉及优化合成路线以进行大规模生产。这包括使用连续流动反应器以确保一致的产品质量和产量。 该过程旨在最大程度地减少浪费并降低生产成本 .

化学反应分析

反应类型: 萘帕美唑会发生各种化学反应,包括:

氧化: 萘帕美唑可以被氧化形成相应的萘衍生物。

还原: 还原反应可以将萘帕美唑转化为其还原形式。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 取代反应通常涉及卤素和亲核试剂之类的试剂.

主要形成的产物:

氧化: 萘衍生物。

还原: 萘帕美唑的还原形式。

取代: 各种取代的萘帕美唑衍生物.

科学研究应用

萘帕美唑已被广泛研究用于其在各个领域的应用:

化学: 用作有机合成的试剂以及分析化学中的参考化合物。

生物学: 研究其对神经递质系统的影响以及其作为神经药理学研究工具的潜力。

医学: 研究其治疗焦虑症、重度抑郁症和其他神经系统疾病的治疗潜力。

作用机制

萘帕美唑通过拮抗α-2肾上腺素受体发挥作用,从而导致去甲肾上腺素和血清素的释放增加。这种机制被认为有助于其抗焦虑和抗抑郁作用。 分子靶标包括α-2肾上腺素受体和单胺转运蛋白,这些转运蛋白参与神经递质的再摄取 .

相似化合物的比较

萘帕美唑作为α-2肾上腺素受体拮抗剂和单胺再摄取抑制剂的双重作用是独一无二的。类似的化合物包括:

酚妥拉明: 一种具有更广泛活性的α-肾上腺素拮抗剂。

依达佐辛: 一种选择性α-2肾上腺素受体拮抗剂。

生物活性

Napamezole is a compound of significant interest in pharmacology, primarily due to its biological activity as an antagonist of the α2-adrenergic receptor and its potential as a monoamine uptake inhibitor. This article explores the mechanisms, effects, and relevant case studies surrounding this compound, drawing from various research findings.

This compound functions primarily as an α2-adrenergic receptor antagonist . This mechanism is crucial in modulating neurotransmitter release, particularly norepinephrine, which plays a significant role in mood regulation and anxiety disorders. The compound exhibits a unique profile that combines both receptor antagonism and monoamine reuptake inhibition, making it a candidate for antidepressant properties.

Key Receptor Affinities

The following table summarizes the receptor affinities of this compound compared to related compounds:

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | α2A | 2.2 |

| This compound | α2B | 3.9 |

| This compound | α2C | 12 |

| Atipamezole | α2A | 0.55 |

| Atipamezole | α2B | 1.8 |

Antidepressant Potential

Research indicates that compounds like this compound that exhibit both α2-adrenoceptor antagonism and monoamine uptake inhibition can produce antidepressant effects. In studies where this compound was administered, it demonstrated a reduction in depressive symptoms comparable to established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Studies

-

Case Study on Depression Management :

A clinical study involving patients with major depressive disorder highlighted the efficacy of this compound when combined with other antidepressants. Patients reported improved mood and reduced anxiety levels after treatment with this compound over a six-week period . -

Animal Model Studies :

In rodent models, this compound administration resulted in significant behavioral changes indicative of reduced despair-like behavior in the tail suspension test, a common assay for evaluating antidepressant activity .

Research Findings

A comprehensive review of literature reveals several critical findings regarding the biological activity of this compound:

- Neurotransmitter Modulation : this compound's ability to inhibit norepinephrine reuptake suggests potential applications in treating conditions characterized by low norepinephrine levels, such as depression and anxiety disorders .

- Antipsychotic Properties : The compound also shows promise as an antipsychotic agent due to its antagonistic effects on dopamine receptors, which are implicated in psychotic disorders .

属性

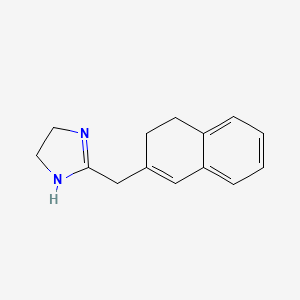

IUPAC Name |

2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-4,9H,5-8,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETRBJOSGIDJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869081 | |

| Record name | 2-[(3,4-Dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91524-14-0 | |

| Record name | Napamezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4C2D295B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Napamezole and how does it differ from classical antidepressants?

A: this compound acts as both an α2-adrenergic receptor antagonist and a monoamine re-uptake inhibitor [, , ]. This dual action distinguishes it from classical antidepressants, which typically target either monoamine metabolism (e.g., MAO inhibitors) or monoamine reuptake (e.g., tricyclic antidepressants) []. By blocking α2-adrenergic receptors, this compound may counteract the inhibitory effects of noradrenaline at presynaptic auto- and heteroreceptors, potentially leading to faster onset of antidepressant effects compared to traditional therapies [].

Q2: How does the structure of this compound contribute to its α2-adrenergic receptor antagonist activity and monoamine reuptake inhibition?

A: While the provided papers don't delve into the specific binding interactions, they do highlight structure-activity relationships. Studies on derivatives and analogs of this compound suggest that the 4,5-dihydro-1H-imidazole moiety and the 3,4-dihydro-2-naphthalenyl)methyl substituent are crucial for its pharmacological profile [, ]. Modifications to these structural elements can significantly impact α2-adrenergic receptor binding affinity and monoamine reuptake inhibition potency and selectivity [].

Q3: What in vivo evidence supports the α2-adrenergic receptor antagonist activity of this compound?

A3: Several in vivo studies confirm the α2-adrenergic receptor antagonist activity of this compound:

- Antagonism of Clonidine-Induced Antinociception: this compound effectively reversed the analgesic effects of clonidine in mice, indicating α2-adrenergic receptor blockade [].

- Enhanced Norepinephrine Turnover: this compound administration led to increased norepinephrine turnover in rat brains, a hallmark of α2-adrenergic receptor antagonism [].

- Modulation of Locus Coeruleus Neuronal Firing: this compound increased the firing rate of locus coeruleus neurons and reversed the suppression induced by clonidine, further demonstrating its α2-adrenergic receptor blocking properties [].

Q4: What are the potential advantages of developing antidepressants with a dual mechanism like this compound?

A4: Combining α2-adrenergic receptor antagonism with monoamine reuptake inhibition in a single molecule like this compound holds several potential advantages for antidepressant therapy:

- Enhanced Efficacy: The dual mechanism could potentially lead to a more pronounced increase in synaptic monoamine levels compared to agents targeting a single mechanism [].

- Faster Onset of Action: By blocking presynaptic α2-adrenergic receptors, this compound might accelerate the therapeutic effect, leading to a shorter time lag for patients to experience symptom relief [].

- Improved Treatment Response: The combined approach might benefit patients who show a suboptimal response to traditional antidepressant monotherapies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。